molecular formula C5H8N4S B12225459 5-amino-1-methyl-1H-pyrazole-4-carbothioamide CAS No. 956534-58-0

5-amino-1-methyl-1H-pyrazole-4-carbothioamide

Cat. No.: B12225459
CAS No.: 956534-58-0
M. Wt: 156.21 g/mol
InChI Key: IPUMHUUWBLQXFJ-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbothioamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by methylation and amination steps. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction pathway and reagents used .

Scientific Research Applications

5-amino-1-methyl-1H-pyrazole-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-amino-1H-pyrazole-4-carbonitrile
  • 5-amino-1H-pyrazole-4-carboxylic acid

Uniqueness

5-amino-1-methyl-1H-pyrazole-4-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for modification and application in various fields .

Properties

CAS No.

956534-58-0

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

5-amino-1-methylpyrazole-4-carbothioamide

InChI

InChI=1S/C5H8N4S/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10)

InChI Key

IPUMHUUWBLQXFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=S)N)N

Origin of Product

United States

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